N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N~7~-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrazole ring, a triazole ring, and a pyrimidine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N7-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves multiple steps. One common synthetic route includes the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives . This intermediate is then subjected to further reactions to introduce the triazole and pyrimidine rings under controlled conditions. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N~7~-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or triazole rings, often using reagents like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N~7~-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N7-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N~7~-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds also contain nitrogen-rich heterocyclic rings and exhibit similar biological activities.
Pyrazole derivatives: These compounds share the pyrazole ring structure and are used in various chemical and biological applications.
Triazole derivatives: These compounds are known for their antimicrobial and antifungal properties
Properties
Molecular Formula |
C15H19N7O |
---|---|
Molecular Weight |
313.36 g/mol |
IUPAC Name |
N-[1-(1,3-dimethylpyrazol-4-yl)propan-2-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C15H19N7O/c1-9(5-12-7-21(4)20-11(12)3)18-14(23)13-6-10(2)19-15-16-8-17-22(13)15/h6-9H,5H2,1-4H3,(H,18,23) |
InChI Key |
BUQLFWZUTBVXTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)C(=O)NC(C)CC3=CN(N=C3C)C |
Origin of Product |
United States |
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